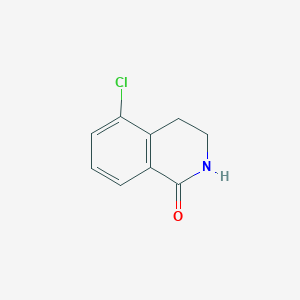
5-Chloro-3,4-dihydro-2H-isoquinolin-1-one
Descripción general
Descripción
5-Chloro-3,4-dihydro-2H-isoquinolin-1-one is a useful research compound. Its molecular formula is C9H8ClNO and its molecular weight is 181.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-Chloro-3,4-dihydro-2H-isoquinolin-1-one (5-Cl-DHIQ) is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the isoquinoline family, characterized by a bicyclic structure with a chlorine substituent at the 5-position. The compound's molecular formula is C_9H_8ClN, and it has a molecular weight of approximately 173.62 g/mol. Its structural features contribute to its biological activity by allowing interactions with various biological targets.
Interaction with Enzymes
One of the primary mechanisms through which 5-Cl-DHIQ exerts its biological effects is through the inhibition of specific enzymes. For instance, it has been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as dopamine and serotonin. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially offering neuroprotective effects and therapeutic benefits in neurodegenerative disorders .
Effects on Cellular Pathways
5-Cl-DHIQ influences several cellular pathways, particularly those involved in neurotransmission and cellular signaling. Its ability to modulate neurotransmitter levels suggests potential applications in treating conditions such as depression and anxiety . Additionally, studies indicate that this compound may disrupt membrane integrity in pathogens, suggesting antimicrobial properties .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of 5-Cl-DHIQ derivatives against various pathogens. For example, derivatives based on the 3,4-dihydroisoquinolin-1(2H)-one scaffold have demonstrated significant antifungal activity against Pythium recalcitrans, outperforming traditional antifungal agents like hymexazol in efficacy .
| Compound | Pathogen | EC50 (mM) | Preventive Efficacy (%) |
|---|---|---|---|
| I23 | Pythium recalcitrans | 14 | 96.5 at 5 mg/pot |
| Hymexazol | Pythium recalcitrans | 37.7 | 63.9 at similar conditions |
This table summarizes the efficacy of compound I23 compared to hymexazol in preventing fungal infections.
Neuroprotective Effects
The neuroprotective properties of 5-Cl-DHIQ are attributed to its action on neurotransmitter systems. By inhibiting MAO, it increases the availability of dopamine and serotonin, which may alleviate symptoms associated with mood disorders. Animal studies have indicated that low doses can provide protective effects against neurotoxicity induced by various agents .
Pharmacokinetics
Understanding the pharmacokinetic profile of 5-Cl-DHIQ is crucial for its therapeutic application. The compound exhibits moderate stability under laboratory conditions but can degrade when exposed to light or air. Its absorption and distribution are influenced by its lipophilicity, allowing it to cross cellular membranes effectively.
Case Studies
Several case studies have explored the applications of 5-Cl-DHIQ in different therapeutic areas:
- Neurodegenerative Disorders : In a study involving animal models of Parkinson's disease, administration of 5-Cl-DHIQ resulted in improved motor functions and reduced neuronal loss, suggesting its potential as a neuroprotective agent .
- Plant Pathogen Control : Research indicated that derivatives of 5-Cl-DHIQ could significantly reduce infection rates in crops affected by Pythium species, showcasing its utility in agricultural applications .
Propiedades
IUPAC Name |
5-chloro-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-3H,4-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVBSNKDRBLAQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593188 | |
| Record name | 5-Chloro-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129075-59-8 | |
| Record name | 5-Chloro-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














